molecular formula C19H17N3O3 B2410515 ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 843626-32-4

ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Cat. No.: B2410515
CAS No.: 843626-32-4
M. Wt: 335.363
InChI Key: RLTLXQYERPJJEF-UHFFFAOYSA-N
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Description

This compound belongs to the indole derivatives, which are known for their diverse biological activities and clinical applications .

Preparation Methods

The synthesis of indole derivatives, including ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate, often involves the reaction of various indolo[2,3-b]quinoxalines with substituted phenylethanones in a DMSO–K2CO3 system . The reaction conditions typically include the use of potassium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate undergoes various chemical reactions, including alkylation, oxidation, and substitution reactions . Common reagents used in these reactions include phenacyl bromides, potassium carbonate, and DMSO . The major products formed from these reactions are typically substituted indolo[2,3-b]quinoxalines .

Scientific Research Applications

In chemistry, it is used as a precursor for the synthesis of other biologically active compounds . In biology and medicine, indole derivatives, including this compound, have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These compounds are also being explored for their potential use in the treatment of various diseases, including cancer and viral infections .

Mechanism of Action

The mechanism of action of ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to exert its effects through non-covalent binding to DNA molecules and other cellular targets .

Comparison with Similar Compounds

ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is unique among indole derivatives due to its specific chemical structure and biological activities. Similar compounds include other indole derivatives such as 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones and 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline . These compounds also exhibit various biological activities, including antiviral and anticancer properties .

Properties

IUPAC Name

ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-25-17(23)11-22-16-9-8-12(24-2)10-13(16)18-19(22)21-15-7-5-4-6-14(15)20-18/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTLXQYERPJJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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